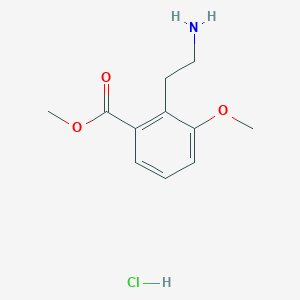

Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride

Description

Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride is a synthetic organic compound characterized by a benzoate ester core substituted with a methoxy group at position 3 and a 2-aminoethyl group at position 2. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

methyl 2-(2-aminoethyl)-3-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12;/h3-5H,6-7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXSJCVNGFEDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CCN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride typically involves the esterification of 3-methoxybenzoic acid followed by the introduction of the aminoethyl group. The process can be summarized as follows:

Esterification: 3-methoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3-methoxybenzoate.

Amination: The methyl 3-methoxybenzoate is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group, forming Methyl 2-(2-aminoethyl)-3-methoxybenzoate.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Formation of 2-(2-aminoethyl)-3-hydroxybenzoate derivatives.

Reduction: Formation of 2-(2-aminoethyl)-3-methoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, potentially modulating their activity. The methoxy and ester groups can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of Methyl 2-(2-aminoethyl)-3-methoxybenzoate Hydrochloride:

- Core structure : Methyl benzoate.

- Substituents: 3-Methoxy group (electron-donating, enhances aromatic stability). 2-(2-Aminoethyl) group (primary amine, protonated as HCl salt).

- Molecular formula: Estimated as C₁₁H₁₅NO₃·HCl (MW ≈ 245.7 g/mol).

Comparison Table: Structural and Physicochemical Properties

Research Findings and Functional Differences

Amino Group Reactivity: The primary amine in the target compound contrasts with tertiary amines (e.g., Metabutoxycaine HCl), which exhibit lower basicity and altered pharmacokinetic profiles . Protonation of the amino group in HCl salts improves aqueous solubility but may reduce membrane permeability compared to free bases.

Ester Stability: Methyl esters (target compound) are more hydrolytically stable than ethyl or tert-butyl esters (e.g., tert-Butyl 2-(4-aminophenyl)acetate ), reducing premature degradation in biological systems.

2-(2-Aminoethyl) vs. 4-(aminomethyl): Positional differences influence steric interactions with biological targets. For example, para-substituted aminomethyl groups (e.g., Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl ) may exhibit distinct binding affinities in receptor models.

Salt Form Comparisons :

- Hydrochloride salts generally offer superior crystallinity and stability over free bases or other salts (e.g., fumarates in USP Ranitidine-related compounds ).

Spectral and Analytical Data

- 1H-NMR: Expected signals include: Aromatic protons (δ 6.5–7.5 ppm, split due to substituents). Methoxy singlet (δ ~3.8 ppm). Methyl ester singlet (δ ~3.7 ppm). Aminoethyl protons (δ 2.5–3.0 ppm, broadened due to NH₂⁺) .

- IR : Peaks for ester carbonyl (~1720 cm⁻¹) and NH₂⁺ stretching (~2500–3000 cm⁻¹) .

Biological Activity

Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride, also known as MAM, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a methoxy group and an aminoethyl side chain attached to a benzoate structure. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in biological and pharmaceutical research.

The biological activity of MAM is attributed to its structural features that allow it to interact with various biological targets. The aminoethyl group can form hydrogen bonds with receptors or enzymes, while the methoxy and benzoate groups facilitate hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:

- Enzyme Modulation : MAM may act as a substrate for specific enzymes, influencing metabolic pathways.

- Receptor Interaction : The compound has shown potential in interacting with neurotransmitter receptors, particularly in the context of antipsychotic activity.

Antipsychotic Effects

Recent studies have highlighted the potential antipsychotic properties of MAM. In preclinical models related to hyperdopaminergic activity, such as the pharmacogenetic apomorphine-susceptible rat model, MAM demonstrated significant reductions in stereotypic behaviors induced by dopaminergic agents. Specifically:

- Behavioral Studies : MAM reduced gnawing and climbing behaviors in rodent models, suggesting its efficacy in mitigating symptoms associated with schizophrenia .

- Neurobiological Effects : Treatment with MAM resulted in decreased levels of c-Fos and NPAS4 mRNA in the nucleus accumbens and dorsolateral striatum, indicating its impact on dopaminergic signaling pathways.

Antimicrobial Activity

MAM has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Study 1: Antipsychotic Activity

In a study focusing on the effects of MAM on schizophrenia-related behaviors, researchers observed that MAM effectively antagonized apomorphine-induced behaviors in rodent models. This study underscores its potential as a novel therapeutic agent for managing psychotic symptoms without the typical side effects associated with conventional antipsychotics .

Study 2: Enzyme Interaction Studies

Research has indicated that MAM can influence enzyme kinetics and alter metabolic pathways. Its interactions with specific enzymes were characterized using kinetic assays, revealing that MAM may enhance or inhibit enzymatic activities depending on the target enzyme .

Data Table: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antipsychotic | Reduced dopaminergic stereotypy in rodent models |

| Antimicrobial | Potential activity against selected bacterial strains |

| Enzyme Interaction | Modulation of enzyme kinetics observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.